1,1,3,3-Tetraisopropyldisiloxane
Overview
Description
1,1,3,3-Tetraisopropyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two isopropyl groups. This compound is known for its steric hindrance and is used in various chemical applications due to its unique properties.
Mechanism of Action
Target of Action
1,1,3,3-Tetraisopropyldisiloxane primarily targets hydroxyl groups in organic compounds . It is a silylating reagent, which means it is used to introduce silyl groups into other molecules .
Mode of Action
The compound interacts with its targets by protecting the hydroxyl groups in organic compounds . This is achieved through a process known as silylation, where the hydroxyl groups are replaced with silyl groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the silylation of hydroxyl groups . This process alters the properties of the original molecule, often making it more non-polar and volatile . This can have downstream effects on the molecule’s reactivity and stability .
Pharmacokinetics
As a silylating agent, it is likely to be rapidly metabolized and excreted from the body . Its ADME properties would depend on the specific context of its use and the characteristics of the molecule it is silylating .
Result of Action
The result of this compound’s action is the protection of hydroxyl groups in organic compounds . This can have a variety of effects, depending on the specific compound being silylated . For example, it has been used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . It is a moisture-sensitive compound, meaning it can react with water and other sources of moisture . Therefore, it should be stored and used under dry conditions .
Biochemical Analysis
Biochemical Properties
The role of 1,1,3,3-Tetraisopropyldisiloxane in biochemical reactions is primarily as a silylating reagent . It interacts with enzymes, proteins, and other biomolecules, particularly ribonucleosides . The nature of these interactions involves the protection of hydroxyl functions, which is crucial in the formation of ribavirin chemical delivery systems .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a silylating reagent . It exerts its effects at the molecular level through binding interactions with biomolecules, particularly ribonucleosides . This leads to the protection of hydroxyl functions, which can influence enzyme activity and changes in gene expression .
Preparation Methods
1,1,3,3-Tetraisopropyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of chlorosilanes with isopropyl alcohol in the presence of a base. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilanes. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,1,3,3-Tetraisopropyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: It can be reduced using hydrosilanes or other reducing agents to form silanes.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include chlorosilanes, hydrosilanes, and various oxidizing agents.
Scientific Research Applications
1,1,3,3-Tetraisopropyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functions in organic synthesis, particularly in the synthesis of nucleosides and nucleotides
Biology: The compound is employed in the study of Watson-Crick and Hoogstein base pairing in nucleotides.
Medicine: It is involved in the formation of chemical delivery systems for drugs such as ribavirin.
Industry: It serves as a reagent for the protection of diols, including carbohydrate-type molecules, and is used in the preparation of cyclic bridged peptides
Comparison with Similar Compounds
1,1,3,3-Tetraisopropyldisiloxane can be compared with other similar compounds such as:
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: This compound is also used as a silylating reagent but has different reactivity due to the presence of chlorine atoms
1,1,3,3-Tetramethyldisiloxane: Known for its use in hydrosilylation reactions, this compound has different steric and electronic properties compared to this compound. The uniqueness of this compound lies in its high steric hindrance, which allows for selective protection of hydroxyl groups and its versatility in various chemical reactions.
Properties
InChI |
InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKVLVXXJRJNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90422616 | |
Record name | 1,1,3,3-Tetraisopropyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18043-71-5 | |
Record name | 1,1,3,3-Tetraisopropyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90422616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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